molecular formula C12H16O2 B14649852 2-(2,3,4,6-Tetramethylphenyl)acetic acid

2-(2,3,4,6-Tetramethylphenyl)acetic acid

Cat. No.: B14649852
M. Wt: 192.25 g/mol
InChI Key: HQRZURAZLLFYBT-UHFFFAOYSA-N
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Description

(2,3,4,6-tetramethyl-phenyl)-acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with four methyl groups at the 2, 3, 4, and 6 positions, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,6-tetramethyl-phenyl)-acetic acid typically involves the alkylation of a phenyl ring followed by carboxylationThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under an inert nitrogen atmosphere .

Industrial Production Methods

Industrial production of (2,3,4,6-tetramethyl-phenyl)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic purification techniques are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,6-tetramethyl-phenyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2,3,4,6-tetramethyl-phenyl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,4,6-tetramethyl-phenyl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4,5-tetramethyl-phenyl)-acetic acid
  • (2,3,5,6-tetramethyl-phenyl)-acetic acid
  • (2,4,6-trimethyl-phenyl)-acetic acid

Uniqueness

(2,3,4,6-tetramethyl-phenyl)-acetic acid is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This distinct structure can result in different physical and chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,3,4,6-tetramethylphenyl)acetic acid

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(6-12(13)14)10(4)9(7)3/h5H,6H2,1-4H3,(H,13,14)

InChI Key

HQRZURAZLLFYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)CC(=O)O)C

Origin of Product

United States

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